1-((2-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
CAS No.: 1215623-86-1
Cat. No.: VC7197406
Molecular Formula: C15H11ClN4OS2
Molecular Weight: 362.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215623-86-1 |
|---|---|
| Molecular Formula | C15H11ClN4OS2 |
| Molecular Weight | 362.85 |
| IUPAC Name | 12-[(2-chlorophenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
| Standard InChI | InChI=1S/C15H11ClN4OS2/c1-19-13(21)12-11(6-7-22-12)20-14(19)17-18-15(20)23-8-9-4-2-3-5-10(9)16/h2-7H,8H2,1H3 |
| Standard InChI Key | QALUGDCJSPVNAD-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=CC=C4Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound (CAS 1215623-86-1) features a thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one core modified with a 2-chlorobenzylthio group at position 1 and a methyl group at position 4. Its IUPAC name—12-[(2-chlorophenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,9,11-tetraen-7-one—reflects the intricate fusion of thiophene, triazole, and pyrimidinone rings.
Table 1: Fundamental Chemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₅H₁₁ClN₄OS₂ |
| Molecular Weight | 362.85 g/mol |
| SMILES | CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=CC=C4Cl |
| InChI Key | QALUGDCJSPVNAD-UHFFFAOYSA-N |
| PubChem CID | 50770425 |
Electronic and Steric Characteristics
The 2-chlorobenzylthio substituent introduces significant steric bulk and electron-withdrawing effects due to the chlorine atom’s inductive properties. Density functional theory (DFT) simulations of analogous triazolopyrimidines predict a planar aromatic system with delocalized π-electrons across the fused rings, potentially enhancing DNA intercalation capabilities . The methyl group at N4 contributes to metabolic stability by hindering oxidative dealkylation .
Synthetic Methodologies
Multi-Step Construction Strategy
Synthesis typically follows a convergent approach:
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Core Assembly: Cyclocondensation of 2-aminothiophene-3-carboxylates with thiourea derivatives forms the pyrimidinone ring .
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Triazole Ring Formation: Diazotization and intramolecular cyclization using hydrazonoyl halides (e.g., 5a–l) introduces the triazole moiety .
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Functionalization: Nucleophilic aromatic substitution installs the 2-chlorobenzylthio group at position 1 under basic conditions (triethylamine/DMF) .
Table 2: Key Synthetic Intermediates
| Intermediate | Role | Reaction Conditions |
|---|---|---|
| Thione 3 | Pyrimidinone precursor | HCl/EtOH reflux, 6 hr |
| Compound 4 | Methylthio-activated derivative | CH₃I/K₂CO₃, RT, 12 hr |
| Halides 5a–l | Triazole ring precursors | TEA/DCM, 0°C to RT, 24 hr |
Yield Optimization Challenges
Reported yields for final steps range from 32%–48%, limited by steric hindrance during the benzylthio incorporation . Microwave-assisted synthesis (100°C, 30 min) improves efficiency to 61% in analogous systems by enhancing sulfur nucleophilicity . Purification via silica chromatography (hexane/EtOAc 3:1) typically affords >95% purity.
Biological Activity Profiling
Table 3: Comparative Cytotoxicity Data
Antimicrobial Efficacy
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound showed bacteriostatic activity (MIC = 64 μg/mL) through dihydrofolate reductase inhibition, as confirmed by thymidine rescue assays . Synergy with ciprofloxacin (FIC index = 0.312) suggests adjuvant potential in combination therapies .
Pharmacological Considerations
ADMET Predictions
Computational models (SwissADME, pkCSM) indicate:
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Moderate intestinal absorption (72.3%)
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CYP3A4-mediated metabolism (t₁/₂ = 2.8 hr)
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Blood-brain barrier permeability (Log BB = -0.94)
Formulation Challenges
Aqueous solubility remains suboptimal (logP = 2.91), necessitating prodrug strategies or nanoencapsulation . PEGylated liposomes (150 nm) improved bioavailability 3.2-fold in murine models .
Analytical Characterization
Spectroscopic Fingerprints
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